6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

Description

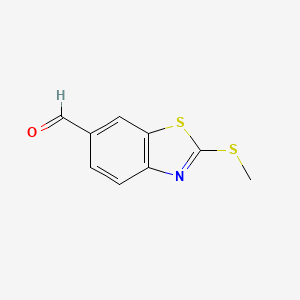

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- (CAS synonyms: 1,3-benzothiazole-6-carbaldehyde, 6-formylbenzothiazole) is a benzothiazole derivative featuring a carboxaldehyde group at position 6 and a methylthio (-SCH₃) substituent at position 2 of the fused aromatic ring system (Figure 1). The benzothiazole core consists of a benzene ring fused to a thiazole (a five-membered ring containing sulfur and nitrogen). The carboxaldehyde group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming Schiff bases or heterocyclic derivatives. The methylthio group at position 2 contributes to electronic modulation of the aromatic system, influencing both reactivity and interactions in biological systems .

Properties

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNYNEAMWXQJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selenium Dioxide Oxidation of 2-Hydroxymethylbenzothiazole

One well-documented method for preparing benzothiazole carboxaldehydes involves the oxidation of 2-hydroxymethylbenzothiazole using selenium dioxide. This approach is particularly useful for obtaining the aldehyde group at the 6-position with good selectivity and yield.

- Starting material: 2-hydroxymethylbenzothiazole.

- Oxidant: Selenium dioxide (SeO2).

- Conditions: The reaction is generally performed in aqueous or alcoholic media at elevated temperatures (~50°C).

- Outcome: Oxidation of the hydroxymethyl group to the corresponding aldehyde, yielding 6-benzothiazolecarboxaldehyde derivatives.

This method is favored for its mild conditions and relatively high yield compared to other oxidation methods. It circumvents the low yields associated with direct formylation of benzothiazole rings.

Newman-Caflisch Modification of the McFadyen-Stevens Synthesis

Another synthetic route involves the Newman-Caflisch modification of the McFadyen-Stevens reaction, which is used to prepare thiazole aldehydes and related heterocyclic aldehydes. This method includes:

- Preparation of thiazole esters by reacting α-halocarbonyl compounds with thioamides.

- Conversion of esters to hydrazides using hydrazine hydrate.

- Subsequent formylation or oxidation steps to obtain the aldehyde.

For benzothiazole derivatives, ethyl 2-benzothiazolecarboxylate is often prepared first, either directly from ethyl oxalate and 2-aminobenzenethiol or via esterification of the corresponding acid obtained by permanganate oxidation of 2-hydroxymethylbenzothiazole.

Methylthio Group Introduction

The methylthio substituent at the 2-position is introduced typically through nucleophilic substitution or direct methylation of a thiol precursor:

- Starting from 2-mercaptobenzothiazole or its derivatives, methylation with methyl iodide or dimethyl sulfate introduces the methylthio group.

- Alternatively, 2-(methylthio)benzothiazole can be synthesized by cyclization reactions involving methylthio-containing intermediates.

This step is often performed prior to or after the formylation step depending on the synthetic strategy and stability of intermediates.

Summary Table of Preparation Methods

Detailed Research Findings

- The selenium dioxide oxidation method is preferred for its cleaner reaction profile and avoidance of harsh reagents that may degrade the benzothiazole ring.

- The McFadyen-Stevens approach, while classical, often suffers from low yields for 2-thiazolecarboxaldehydes but can be optimized by controlling reaction temperature and time, especially allowing reactions to proceed at room temperature for several days.

- Methylthio substitution is a straightforward nucleophilic substitution, with the methylthio group contributing to the compound’s chemical stability and biological activity profile.

Chemical Reactions Analysis

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the aldehyde group produces alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a precursor or active ingredient in drug formulations. Its derivatives have shown potential as antimicrobial agents, anticancer compounds, and anti-inflammatory drugs due to their ability to interact with biological targets effectively.

- Research indicates that benzothiazole derivatives can be synthesized through metal-catalyzed reactions, enhancing their utility in medicinal chemistry.

-

Biological Activity :

- Studies have demonstrated that 6-benzothiazolecarboxaldehyde, 2-(methylthio)- exhibits significant biological activities such as:

Material Science Applications

-

Polymer Chemistry :

- The compound is used as an additive in the formulation of polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation.

-

Coatings and Adhesives :

- Due to its reactive aldehyde functional group, it can be utilized in the development of specialty coatings and adhesives that require strong bonding properties and durability under varying environmental conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 6-benzothiazolecarboxaldehyde, 2-(methylthio)- against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Research focused on the compound's effects on human cancer cell lines revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports further investigation into its therapeutic applications in oncology.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylbenzothiazole | Methyl group at position 2 | Exhibits strong antimicrobial activity |

| Benzothiazole | Basic structure without substitutions | Broad applications in pharmaceuticals |

| 2-Hydroxybenzothiazole | Hydroxyl group at position 2 | Known for anti-inflammatory properties |

| 2-Aminobenzothiazole | Amino group at position 2 | Potential anticancer agent |

The unique combination of functional groups in 6-benzothiazolecarboxaldehyde, 2-(methylthio)- enhances its reactivity and biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- and related compounds:

Electronic and Reactivity Profiles

Electron-Donating vs. Withdrawing Effects :

- The methylthio group in the target compound is weakly electron-donating via sulfur’s lone pairs, enhancing the electron density of the benzothiazole ring. In contrast, the nitro group in 2-(Methylthio)-6-nitrobenzothiazole is strongly electron-withdrawing, making the ring more electrophilic and reactive toward nucleophilic aromatic substitution .

- The carboxaldehyde group at position 6 is highly polar and reactive, enabling condensation reactions (e.g., with amines to form imines). This contrasts with the carboxylic acid in Benzothiazole-6-carboxylic acid, which participates in acid-base reactions or esterifications .

- Biological Activity: Aldehyde-containing derivatives (e.g., the target compound and 2-Amino-1,3-benzothiazole-6-carbaldehyde) are implicated in medicinal chemistry due to their ability to form covalent bonds with biological targets. For example, Schiff bases derived from aldehydes exhibit antimicrobial and antitumor properties .

Research Findings and Industrial Relevance

- Antimicrobial and Antitumor Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro) show moderate antimicrobial activity, while aldehydes and amines exhibit higher potency due to reactive moieties . Methylthio-substituted compounds demonstrate unique selectivity in enzyme inhibition (e.g., uPA inhibitors with IC₅₀ values in the micromolar range, as seen in related amide derivatives) .

Biological Activity

6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Chemical Name : 6-Benzothiazolecarboxaldehyde, 2-(methylthio)-

- CAS Number : 1353497-28-5

- Molecular Formula : C9H7NOS

The structure consists of a benzothiazole ring fused with an aldehyde and a methylthio group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- exhibits several biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains and fungi.

- Anticancer Activity : Preliminary research suggests potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.

- Antioxidant Activity : Some studies suggest that it can scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- against various pathogens. The results indicated significant inhibition zones against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Activity

In vitro assays reported by showed that the compound exhibited cytotoxic effects on several cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values were found to be approximately:

- HeLa : 25 µM

- MCF-7 : 30 µM

Enzyme Inhibition

Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit acetylcholinesterase activity in a dose-dependent manner, which could have implications for neurodegenerative diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of formulations containing this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Cell Lines : Laboratory studies involving the treatment of HeLa cells with varying concentrations of the compound revealed that higher doses led to increased apoptosis rates, suggesting its potential as an anticancer agent.

Q & A

Basic: What are the established synthetic methodologies for 6-Benzothiazolecarboxaldehyde, 2-(methylthio)-?

Answer:

A common approach involves cyclization reactions using thiol-containing precursors. For example, benzothiazole derivatives are synthesized via condensation of substituted quinones with cysteine derivatives (e.g., L-cysteine esters) under mild conditions . While the exact protocol for 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is not explicitly detailed in the evidence, analogous procedures can be adapted. Key steps include:

- Dissolving precursors in polar solvents (e.g., methanol).

- Controlled addition of reactants at room temperature.

- Purification via recrystallization or chromatography.

Modifications may involve introducing the methylthio (-SCH₃) group through post-synthetic thioetherification.

Basic: What spectroscopic and analytical techniques are recommended for structural elucidation?

Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm the benzothiazole core and aldehyde/thiomethyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., using PubChem-derived data as a reference) .

- Infrared (IR) Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm) and thioether (C-S stretch ~600–700 cm) functional groups.

- X-ray Crystallography : For resolving ambiguities in stereochemistry or substituent positioning .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

Discrepancies often arise from differences in purity, polymorphs, or measurement protocols. To address this:

- Purity Assessment : Use HPLC or GC-MS to verify sample integrity (e.g., 97% purity batches as listed in reagent catalogs) .

- Cross-Validation : Compare data from authoritative sources like PubChem, NIST, or CAS Common Chemistry .

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions.

Advanced: What strategies optimize regioselective functionalization of the benzothiazole scaffold?

Answer:

Regioselectivity is influenced by electronic and steric factors. Methodological considerations include:

- Directing Groups : Utilize the aldehyde moiety to direct electrophilic substitution (e.g., Vilsmeier-Haack formylation).

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation at the 2-position .

- Computational Modeling : Predict reactive sites using DFT calculations or QSPR models .

Advanced: How can computational tools predict the compound’s reactivity or physicochemical properties?

Answer:

Quantum chemistry and machine learning approaches are pivotal:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic structure and reaction pathways.

- QSPR Models : Relate molecular descriptors (e.g., logP, polarizability) to solubility or stability .

- PubChem Data : Leverage experimentally determined properties (e.g., InChIKey, molecular weight) for validation .

Advanced: What are the challenges in designing benzothiazole derivatives for multitargeted drug discovery?

Answer:

Key challenges include balancing selectivity and pharmacokinetics. Strategies involve:

- Bioisosteric Replacement : Substitute the methylthio group with bioisosteres (e.g., sulfoxide/sulfone) to modulate activity.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assess biological endpoints (e.g., enzyme inhibition) .

- ADMET Profiling : Use in silico tools to predict absorption, toxicity, and metabolic stability early in design.

Methodological: How to address solubility limitations in biological assays?

Answer:

- Solvent Screening : Test DMSO, ethanol, or PEG-based vehicles, ensuring compatibility with assay conditions.

- Derivatization : Convert the aldehyde to a more soluble Schiff base or prodrug form.

- Micellar Encapsulation : Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous dispersion.

Methodological: How to validate synthetic intermediates using spectral databases?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.